Ribavirin - 36791-04-5

Ribavirin

Catalog Number: EVT-280468
CAS Number: 36791-04-5
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a synthetic nucleoside analogue [ [] https://www.semanticscholar.org/paper/0718239fdacb97a9ca0bb08ad9557d80989a45a6 ] with a broad spectrum of activity against both RNA and DNA viruses [ [], [], [] https://www.semanticscholar.org/paper/07f074512d65224773f6df9a6a56ce219f419288, https://www.semanticscholar.org/paper/0718239fdacb97a9ca0bb08ad9557d80989a45a6, https://www.semanticscholar.org/paper/0376d64ed01fa637fc7dea6e1ccbf5c021e46b9b ]. Its antiviral activity was first described in the 1970s. It is classified as a guanosine analogue [ [] https://www.semanticscholar.org/paper/07f074512d65224773f6df9a6a56ce219f419288 ] due to its structural similarity to the naturally occurring nucleoside guanosine.

Interferon alfa-2b

    Relevance: Interferon alfa-2b is frequently mentioned in the provided papers as a component of combination therapies alongside ribavirin. Numerous studies investigate the efficacy and safety of this combination in treating HCV infection, particularly in patients with specific genotypes, treatment histories, and disease severities [, , , , , , , , , , , , , ].

Pegylated Interferon alfa-2a

    Relevance: This related compound is frequently mentioned in studies exploring treatment efficacy and durability in various HCV-infected populations. Research investigates its use in combination with ribavirin, comparing it to standard interferon and ribavirin regimens [, , ].

Sofosbuvir

    Relevance: The provided papers highlight sofosbuvir's emergence as a crucial component of HCV treatment regimens. Research investigates its efficacy in combination with ribavirin, often comparing these interferon-free or interferon-sparing regimens to previous standard therapies [, ].

Daclatasvir

    Relevance: Research explores the use of daclatasvir in combination with sofosbuvir and ribavirin as a highly effective HCV treatment strategy. Studies highlight the impact of this combination therapy on viral clearance and potential benefits over sofosbuvir plus ribavirin alone [].

Elbasvir

    Relevance: Elbasvir, in combination with grazoprevir with or without ribavirin, is investigated for its efficacy in treating HCV, particularly in patients with specific genotypes and prior treatment experiences [, , ].

Grazoprevir

    Relevance: The papers discuss the fixed-dose combination of elbasvir and grazoprevir, with or without ribavirin, as a treatment option for HCV infection [, , ].

1,2,4-Triazole-3-carboxamide (TC)

    Compound Description: 1,2,4-Triazole-3-carboxamide (TC) is the free base form of ribavirin. While it also exhibits antiviral activity against RNA and DNA viruses, its mechanism of action is not fully understood [].

    Relevance: This compound is highly relevant to ribavirin as it represents its free base form. Research investigates the potential metabolic pathways of TC to understand the synthesis of ribavirin and its active metabolites [].

Ribavirin-5'-phosphate

    Compound Description: Ribavirin-5'-phosphate is a phosphorylated derivative of ribavirin and is considered a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. IMPDH is an enzyme involved in the biosynthesis of guanine nucleotides, essential for viral replication. Inhibition of IMPDH can disrupt viral nucleic acid synthesis and thus inhibit viral replication.

    Relevance: This compound is a key active metabolite of ribavirin. Research highlights its role in ribavirin's proposed mechanism of action against viruses by inhibiting IMPDH and interfering with viral nucleic acid synthesis [].

ICN 17261 (L-enantiomer of ribavirin)

    Compound Description: ICN 17261 is the L-enantiomer of ribavirin, meaning it has a mirrored structure. While ICN 17261 lacks direct antiviral activity, it retains immunomodulatory properties similar to ribavirin, such as promoting T-cell-mediated immune responses and potentially reducing liver injury []. Importantly, it shows a more favorable toxicity profile compared to ribavirin.

    Relevance: This compound, while structurally similar to ribavirin, highlights the possibility of separating its immunomodulatory effects from its antiviral and toxicological properties. Research on ICN 17261 suggests the potential for developing ribavirin analogs with improved safety profiles while retaining specific beneficial effects [].

Source and Classification

Ribavirin was first synthesized in the 1970s and is derived from the nucleoside ribose, with modifications that allow it to inhibit viral replication. It belongs to the class of antiviral agents known as guanosine analogs, which disrupt nucleic acid synthesis by mimicking natural substrates required for viral RNA production.

Synthesis Analysis

The synthesis of ribavirin can be achieved through various methods, including both chemical and enzymatic approaches.

Chemical Synthesis

One prevalent method involves the glycosylation of 1,2,4-triazole-3-carboxamide with ribose derivatives. The process typically includes several steps:

  1. Formation of Key Intermediates: The synthesis starts with the preparation of 1,2,4-triazole-3-carboxamide from 5-amino-1,2,4-triazole-3-carboxylic acid using classical methods.
  2. Glycosylation Reaction: The intermediate is then reacted with peracetylated β-D-ribofuranose under controlled conditions to form ribavirin. This step requires careful temperature and pressure management to optimize yield and purity .
  3. Purification: The crude product is purified using techniques such as crystallization or chromatography to isolate ribavirin with high purity levels.

Enzymatic Synthesis

  1. Chemical Synthesis of Intermediates: Similar to the traditional method, key intermediates are synthesized first.
  2. Enzyme-Catalyzed Transglycosylation: A biocatalyst, such as purine nucleoside phosphorylase derived from Escherichia coli, facilitates the formation of ribavirin from these intermediates through transglycosylation reactions.
Molecular Structure Analysis

Ribavirin has a complex molecular structure characterized by its triazole ring and ribose sugar moiety.

Structure

  • Chemical Formula: C_8H_11N_4O_5
  • Molecular Weight: 244.19 g/mol
  • Structural Features: Ribavirin features a 1,2,4-triazole ring that is crucial for its activity as a nucleoside analog. The presence of hydroxyl groups contributes to its solubility and interaction with viral enzymes.
Chemical Reactions Analysis

The primary chemical reactions involving ribavirin focus on its incorporation into viral RNA during replication processes.

Mechanism of Action

Ribavirin's mechanism of action includes several key processes:

Physical and Chemical Properties Analysis

Ribavirin exhibits distinct physical and chemical properties that influence its pharmacological behavior:

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol
  • Melting Point: Approximately 100–105 °C

Chemical Properties

  • Stability: Ribavirin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range for Stability: Optimal stability observed at neutral pH levels.
Applications

Ribavirin has significant applications in scientific research and clinical settings:

  1. Antiviral Therapy: Primarily used in combination therapies for hepatitis C and respiratory syncytial virus infections.
  2. Research Tool: Utilized in laboratory studies to investigate viral replication mechanisms and develop new antiviral drugs.
  3. Potential in Other Viral Infections: Ongoing research explores ribavirin's efficacy against other viruses such as Ebola and Lassa fever virus.
Ribavirin Synthesis and Biosynthesis Pathways

Chemical Synthesis Methodologies: Reactant Optimization and Yield Challenges

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is primarily synthesized via the Koenigs-Knorr glycosylation of peracetylated ribose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis. This method requires high temperatures (135–170°C) and vacuum conditions (15–55 mmHg), yielding 54–83% of the product. Despite its stereoselectivity, the process faces significant challenges:

  • Reactant Sensitivity: The triazole-carboxylate precursor is prone to decomposition under harsh conditions, necessitating precise temperature control to prevent byproduct formation [1] [2].
  • Yield Limitations: Microwave-assisted synthesis reduces reaction time to 5 minutes at 130°C but achieves only 35% overall yield due to purification losses [2].
  • Stereochemical Control: Maintaining β-anomeric configuration requires protective groups (e.g., acetyl or benzoyl), increasing steps and costs. Alternative pathways, like the Hofmann rearrangement of 5-ribofuranosyl-glycine derivatives, offer higher yields (≥90%) but involve toxic reagents like bromine or chlorine [9].

Table 1: Chemical Synthesis Methods for Ribavirin

MethodKey ReactantsConditionsYield (%)Challenges
Koenigs-Knorr GlycosylationPeracetylated ribose, methyl triazole-3-carboxylate135–170°C, vacuum54–83High energy input, byproduct formation
Microwave-AssistedSame as above130°C, 5 min35Low yield due to purification losses
Hofmann Rearrangement5-Ribofuranosyl-glycine, Br₂/NaOHRoom temperature≥90Toxicity of halogens

Yield optimization remains constrained by the instability of intermediates and the economic burden of multi-step purification [1] [9].

Enzymatic and Fermentative Biosynthesis: Purine Nucleoside Phosphorylase Catalysis

Enzymatic transglycosylation leverages purine nucleoside phosphorylases (PNPs) to catalyze ribose transfer from natural nucleosides to 1,2,4-triazole-3-carboxamide (TCA). Key advancements include:

  • PNP Specificity: Aeromonas hydrophila PNP (AhPNP) achieves 67% ribavirin yield in "one-pot" reactions using 7-methylguanosine as a ribose donor. This enzyme accepts diverse bases and sugar moieties, enabling stereoselective β-glycosidic bond formation [2].
  • Whole-Cell Systems: Escherichia coli ATCC 12407 immobilized in agarose converts uridine and TCA into ribavirin with 86% yield. The biocatalyst retains activity for 270 hours and remains stable for >4 months at 4°C, facilitating reusability [5] [7].
  • Fermentative Pathways: Brevibacterium or Bacillus strains synthesize ribavirin from endogenous nucleosides and exogenous TCA via native PNPs. However, low yields (<20%) due to competing metabolic reactions limit industrial adoption [1].

Table 2: Biocatalytic Systems for Ribavirin Production

BiocatalystRibose DonorBase AcceptorYield (%)Advantages
AhPNP (Aeromonas hydrophila)7-MethylguanosineTCA67High stereoselectivity, one-pot reaction
E. coli ATCC 12407 (immobilized)UridineTCA86Reusable (270 h), long-term storage
Bacillus spp.Endogenous nucleosidesTCA<20Low cost, but poor yield

Rate-Limiting Factors: Substrate inhibition by high TCA concentrations and phosphorolysis of ribavirin itself reduce net productivity. Directed evolution of PNPs for enhanced affinity toward TCA is under investigation [5] [7].

Hybrid Production Systems: Integration of Synthetic and Biological Approaches

Hybrid methodologies merge chemical precision with enzymatic efficiency to overcome limitations of standalone methods:

  • Chemoenzymatic Workflows: Chemical synthesis of 7-methylguanosine iodide (ribose donor) followed by AhPNP-catalyzed transglycosylation achieves 52–67% ribavirin yield. The iodide group activates the sugar moiety for enzymatic transfer, reducing reaction time to 1–2 hours [2].
  • Semi-Synthetic Precursors: Fermentatively produced purine nucleosides (e.g., guanosine) serve as substrates for PNPs in TCA glycosylation. This bypasses costly chemical ribose activation but requires optimized fed-batch fermentation to accumulate nucleosides [1] [5].
  • Co-Immobilized Systems: Phosphopentomutase (PPM) and PNP co-immobilized on glyoxyl-agarose enable one-pot conversion of α-D-ribose-5-phosphate to ribavirin via ribose-1-phosphate. Glycerol (10% v/v) stabilizes PPM at pH 10, enhancing operational stability by 10-fold compared to free enzymes [7].

These systems reduce reliance on toxic solvents and high-energy conditions, though enzyme production costs remain a barrier for large-scale use [2] [7].

Industrial-Scale Production Challenges: Cost-Efficiency and Ecological Impact

Scaling ribavirin synthesis presents multifaceted challenges:

  • Economic Viability: Chemical synthesis dominates industry due to established infrastructure, but raw materials account for 60–70% of production costs. Enzymatic routes, while greener, require expensive purified enzymes ($150–200/g), inflating costs by 30% [1] [6].
  • Ecological Footprint: Traditional methods generate halogenated solvents (e.g., chloroform) and metal catalysts (e.g., tin chloride) as waste. A single kilogram of ribavirin produces 200 L of acidic effluent requiring neutralization [1] [10].
  • Waste Mitigation Strategies:
  • Solvent Recycling: Dichloromethane recovery via distillation reduces waste by 50% [1].
  • Biocatalyst Engineering: Agarose-immobilized E. coli enables continuous packed-bed reactor production, lowering water consumption by 40% compared to batch systems [5].
  • Advanced Oxidation: Post-production degradation of residual ribavirin using Fe²⁺/persulfate achieves 98.7% decomposition via sulfate radicals (SO₄⁻·), reducing aquatic toxicity by 88% [10].

The global ribavirin market ($1.5 billion in 2022) drives innovation in sustainable production, with enzymatic processes projected to capture 30% of manufacturing by 2030 [6].

Compound Names Mentioned:

  • Ribavirin (C₈H₁₂N₄O₅)
  • 1,2,4-Triazole-3-carboxamide (TCA)
  • 7-Methylguanosine iodide
  • α-D-Ribose-1-phosphate (R1P)
  • α-D-Ribose-5-phosphate (R5P)
  • Phosphopentomutase (PPM)
  • Purine Nucleoside Phosphorylase (PNP)
  • Sofosbuvir (C₂₂H₂₉FN₃O₉P)
  • Daclatasvir (C₄₀H₅₀N₈O₆)
  • Ledipasvir (C₄₉H₅₄F₂N₈O₆)
  • Velpatasvir (C₄₉H₅₄N₈O₈)
  • Simeprevir (C₃₈H₄₇N₅O₇)
  • Ombitasvir (C₅₀H₆₇N₇O₈)
  • Paritaprevir (C₄₀H₄₃N₇O₇S)
  • Dasabuvir (C₂₆H₂₇N₃O₅)
  • Grazoprevir (C₃₈H₅₀N₆O₉S)
  • Elbasvir (C₄₉H₅₅N₇O₄)
  • Mericitabine (C₉H₁₄FN₃O₅)
  • Vidarabine (C₁₀H₁₃N₅O₄)

Properties

CAS Number

36791-04-5

Product Name

Ribavirin

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1

InChI Key

IWUCXVSUMQZMFG-AFCXAGJDSA-N

SMILES

O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L

Synonyms

ICN 1229
ICN-1229
ICN1229
Rebetol
Ribamide
Ribamidil
Ribamidyl
Ribasphere
Ribavirin
Ribovirin
Tribavirin
Vilona
Viramide
Virazide
Virazole

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.